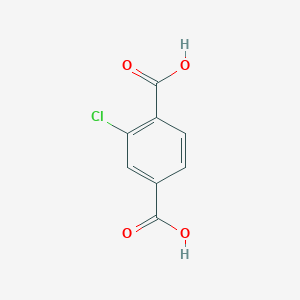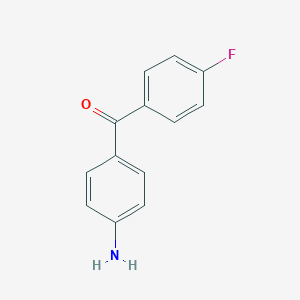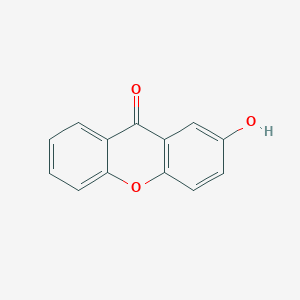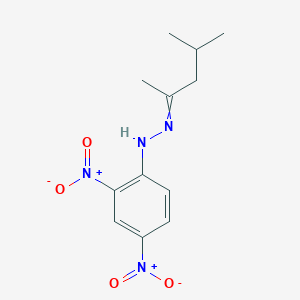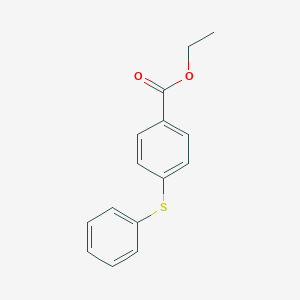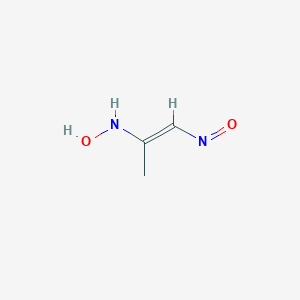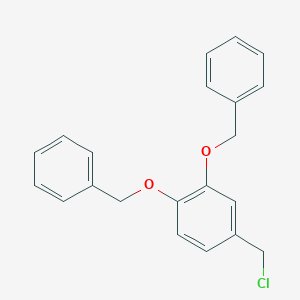
2-O-beta-D-Glucopyranosyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-beta-D-Glucopyranosyl-D-glucopyranose is a disaccharide, a dimer of glucose. It is unique among glucose dimers due to its unusual β-1,2 bond. This compound was first isolated in 1938 from the pods of Sophora japonica. This compound is also a component of sophorolipids and is a product of the caramelization of glucose .
Mechanism of Action
Target of Action
Sophorose, also known as 2-O-beta-D-Glucopyranosyl-D-glucopyranose, is a disaccharide component of microbial glycolipids produced by yeast called sophorolipids . It has been identified as a potent inducer of cellulase gene expression in Trichoderma reesei fermentation studies . This suggests that the primary targets of sophorose are the cellulase genes in Trichoderma reesei .
Mode of Action
Sophorose interacts with its targets, the cellulase genes, by inducing their expression . This means that sophorose increases the production of cellulase enzymes in Trichoderma reesei
Biochemical Pathways
The primary biochemical pathway affected by sophorose is the cellulase production pathway in Trichoderma reesei . By inducing the expression of cellulase genes, sophorose increases the production of cellulase enzymes . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants.
Result of Action
The primary result of sophorose’s action is the increased production of cellulase enzymes in Trichoderma reesei . This can enhance the organism’s ability to break down cellulose, potentially improving its ability to utilize plant material as a source of nutrients.
Biochemical Analysis
Biochemical Properties
Sophorose interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inducer of cellulase gene expression in Trichoderma reesei fermentation studies . This suggests that 2-O-beta-D-Glucopyranosyl-D-glucopyranose plays a significant role in the regulation of enzyme activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sophorolipids, which contain Sophorose, exhibit antibacterial, antifungal, spermicidal, virucidal, and anticancer activities .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been identified as a potent inducer of cellulase gene expression, suggesting that it may interact with the genetic machinery of the cell .
Preparation Methods
2-O-beta-D-Glucopyranosyl-D-glucopyranose can be synthesized through several methods:
Koenigs-Knorr Reaction: This method involves the glycosylation of glucose derivatives.
Acid Reversion of Glucose: This method uses acid to revert glucose into sophorose.
Enzymatic Reversion of Glucose: β-glucosidases from various sources can be used to enzymatically revert glucose into sophorose.
Partial Hydrolysis of Stevioside: This method involves the partial hydrolysis of stevioside with dilute acid, followed by charcoal column chromatography to isolate sophorose
Chemical Reactions Analysis
2-O-beta-D-Glucopyranosyl-D-glucopyranose undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert sophorose into reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Enzymatic Modifications: Enzymes can modify sophorose to produce various derivatives, such as sophorolipids.
Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-O-beta-D-Glucopyranosyl-D-glucopyranose has a wide range of scientific research applications:
Chemistry: this compound is used as a building block for the synthesis of various complex molecules.
Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: Sophorolipids, which contain sophorose, have antimicrobial and anticancer properties, making them useful in pharmaceutical research.
Industry: Sophorolipids are used as biosurfactants in various industrial applications, including cleaning, soil remediation, and oil recovery
Comparison with Similar Compounds
2-O-beta-D-Glucopyranosyl-D-glucopyranose is unique due to its β-1,2 bond, which distinguishes it from other glucose dimers such as maltose and cellobiose. Similar compounds include:
Maltose: A disaccharide with an α-1,4 bond between two glucose molecules.
Cellobiose: A disaccharide with a β-1,4 bond between two glucose molecules.
Lactose: A disaccharide composed of glucose and galactose with a β-1,4 bond.
This compound’s unique bond and its role in sophorolipids make it distinct from these other disaccharides .
Properties
CAS No. |
20429-79-2 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-BTLHAWITSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Key on ui other cas no. |
26887-94-5 20429-79-2 |
physical_description |
Liquid |
Synonyms |
2-O-β-D-glucopyranosyl-D-glucose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
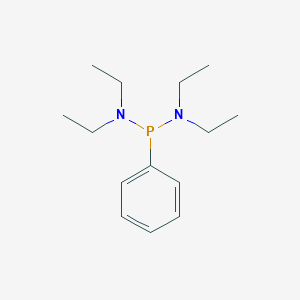
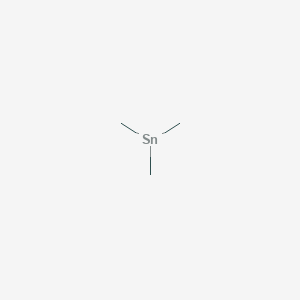
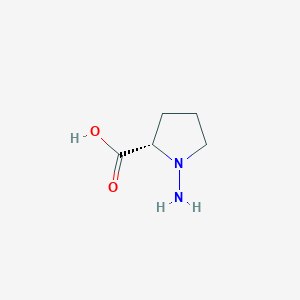
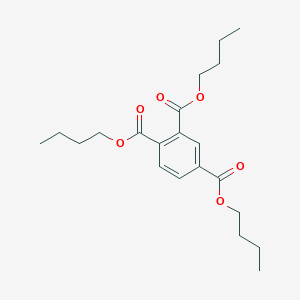
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
